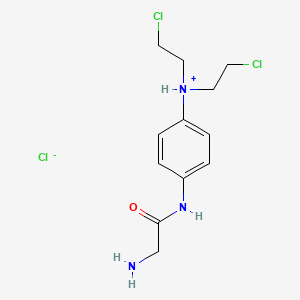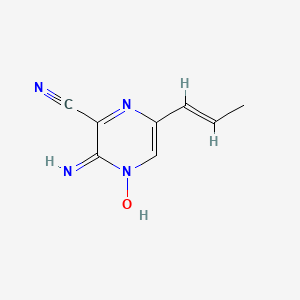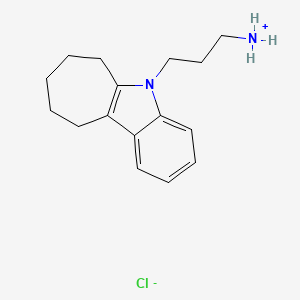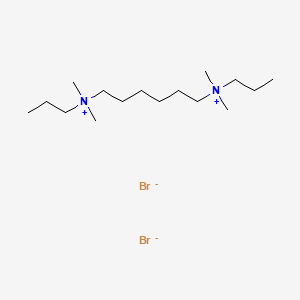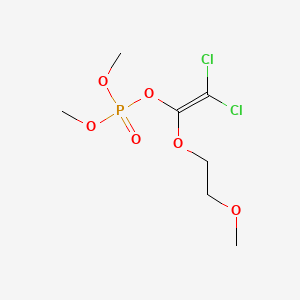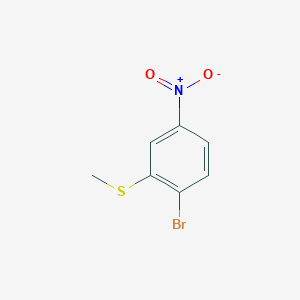
2-Bromo-5-Nitrothioanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-Nitrothioanisole is an organic compound with the molecular formula C7H6BrNO2S and a molecular weight of 248.10 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a thioether linkage on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
One common method includes dissolving bromobenzene in concentrated sulfuric acid, followed by the dropwise addition of dilute nitric acid to achieve nitration . The resulting product is then reacted with sodium methylate in methanol, catalyzed by nickel, to introduce the thioether group . This method is suitable for large-scale industrial production due to its simplicity and high yield.
Analyse Chemischer Reaktionen
2-Bromo-5-Nitrothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki couplings and Buchwald-Hartwig aminations.
Reduction Reactions: The nitro group can be reduced to an amino group using hydrogenation in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-Nitrothioanisole is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-Nitrothioanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing enzymes and proteins . These interactions can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-Nitrothioanisole can be compared with similar compounds such as 2-Bromo-5-nitroaniline and 2-Bromoanisole . While all these compounds contain a bromine atom and a nitro group, this compound is unique due to the presence of the thioether linkage. This structural difference imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
Similar Compounds
- 2-Bromo-5-nitroaniline
- 2-Bromoanisole
These compounds share some chemical properties but differ in their specific applications and reactivity due to variations in their functional groups.
Eigenschaften
CAS-Nummer |
1003709-83-8 |
|---|---|
Molekularformel |
C7H6BrNO2S |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
1-bromo-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 |
InChI-Schlüssel |
RXRSHKRPNRPAPU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
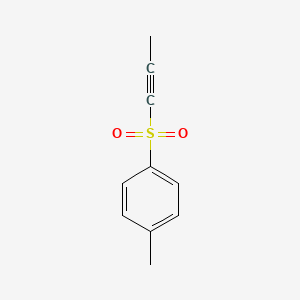
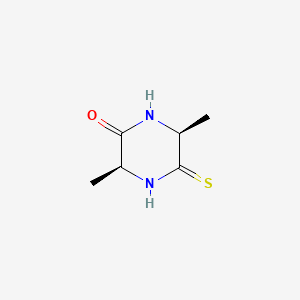
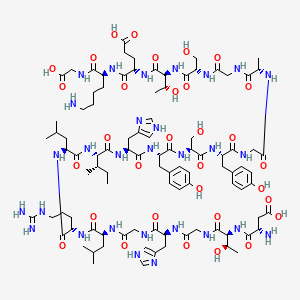
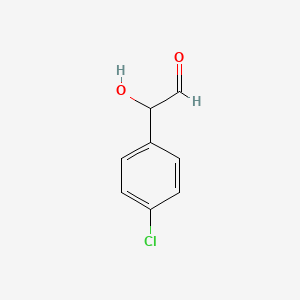
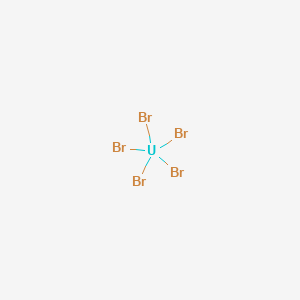
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
